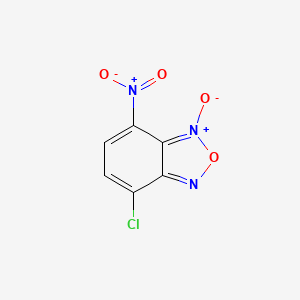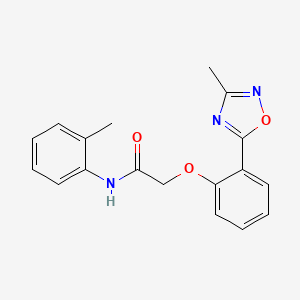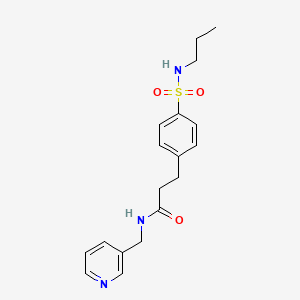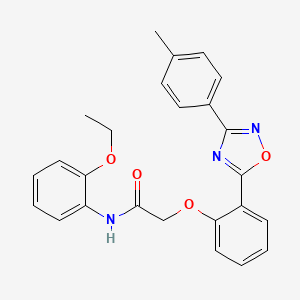
N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as EPOAD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPOAD is a derivative of oxadiazole, which is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure.
作用机制
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed that this compound acts by binding to specific target molecules in cells and modulating their activity. For example, this compound has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
实验室实验的优点和局限性
One of the major advantages of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its high selectivity and sensitivity towards copper ions, which makes it a promising candidate for the detection of copper ions in biological samples. Another advantage is its low dark toxicity, which makes it a safe and effective photosensitizer for PDT.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its relatively low yield of synthesis, which can limit its availability for research. Another limitation is its limited solubility in aqueous solutions, which can affect its efficacy in certain applications.
未来方向
There are several future directions for the research of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is the development of new synthesis methods for this compound that can improve its yield and availability for research. Another direction is the exploration of new applications for this compound, such as its use as a fluorescent probe for the detection of other metal ions or its use as a photosensitizer for other types of cancer.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards copper ions and its low dark toxicity make it a promising candidate for the detection of copper ions in biological samples and as a safe and effective photosensitizer for PDT. Further research is needed to explore its full potential and to overcome its limitations.
合成方法
The synthesis of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to form this compound. The overall yield of the synthesis is approximately 60%.
科学研究应用
N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the detection of copper ions in biological samples.
Another area of research is the use of this compound as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can selectively kill cancer cells. This compound has been found to be an effective photosensitizer for PDT due to its high singlet oxygen quantum yield and low dark toxicity.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-30-22-11-7-5-9-20(22)26-23(29)16-31-21-10-6-4-8-19(21)25-27-24(28-32-25)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNCZNGRHADVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
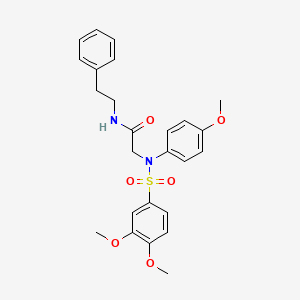
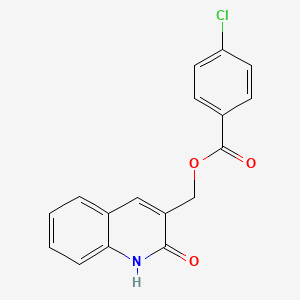
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
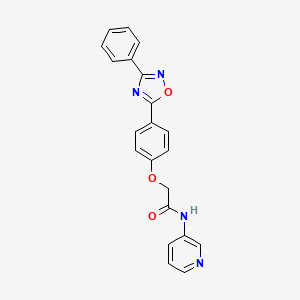
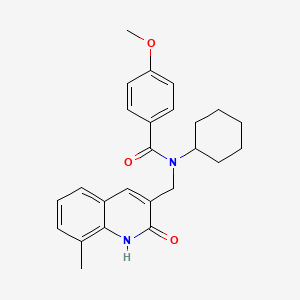
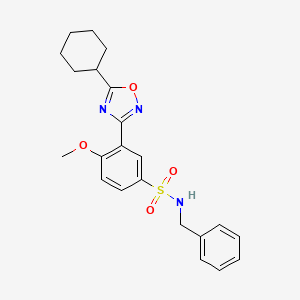
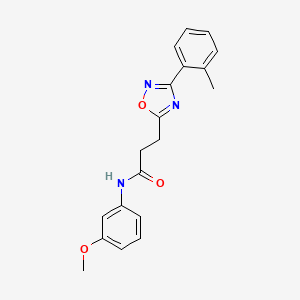


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
